CPhos

Catalog No.
S903772
CAS No.
1160556-64-8
M.F
C28H41N2P
M. Wt
436.624
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPhos

CAS Number

1160556-64-8

Product Name

CPhos

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

Molecular Formula

C28H41N2P

Molecular Weight

436.624

InChI

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3

InChI Key

DRNAQRXLOSUHBQ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl; 2’-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethylbiphenyl-2,6-diamine

CPhos is a white solid classified as a phosphine ligand derived from biphenyl []. It exhibits good solubility in organic solvents, making it a practical choice for synthetic procedures []. The significance of CPhos lies in its ability to form highly active palladium complexes that efficiently catalyze cross-coupling reactions, particularly Negishi couplings [].


Molecular Structure Analysis

The key feature of CPhos's structure is the central biphenyl backbone with a dicyclohexylphosphine group attached at one end and a N,N-dimethylamino moiety at both the 2nd and 6th positions on the other end []. This combination offers several notable aspects:

  • Chelating bidentate ligand: The phosphorous atom and the amine group can coordinate with a metal center, forming a stable five-membered ring. This chelation enhances the stability and selectivity of the resulting catalyst [].
  • Electron-donating groups: The dimethylamino groups donate electron density to the metal center, increasing its reactivity towards desired coupling partners [].
  • Steric bulk: The dicyclohexyl group provides steric hindrance, influencing the reaction pathway and potentially reducing the formation of undesired side products [].

Chemical Reactions Analysis

Negishi Coupling

This reaction forms a carbon-carbon bond between an alkyl or alkenyl halide (RX) and an organozinc reagent (R'ZnX) using a palladium catalyst [].

RX + R'ZnX -> R-R' + ZnX2

CPhos-Pd complexes are particularly effective for Negishi couplings involving aryl bromides, chlorides, and triflates due to their ability to:

  • Promote the desired reductive elimination: CPhos facilitates the reductive elimination step (formation of the C-C bond) while minimizing the formation of undesired byproducts through β-hydride elimination [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C28H41N2P []
  • Molecular Weight: 436.61 g/mol []
  • Melting Point: 108-113 °C []
  • CAS Number: 1160556-64-8 []
  • Solubility: Soluble in organic solvents []

CPhos functions by forming a palladium complex that activates both the aryl halide and the organozinc reagent in the Negishi coupling. The chelating nature of CPhos stabilizes the palladium catalyst, while the electron-donating groups enhance its reactivity towards the reactants. The steric hindrance offered by the dicyclohexyl group influences the reaction pathway, potentially leading to more selective product formation [].

CPhos is classified as a mild irritant, posing potential health risks upon inhalation, skin contact, or ingestion []. Here are some safety considerations:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [].
  • Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [].
  • Cellular Activation Marker

    CPhos does not directly participate in scientific research, but rather serves as a marker for cellular activation. When cells are stimulated by various factors, they often increase the production of a protein called c-Fos []. Scientists can measure c-Fos levels, often using techniques like immunohistochemistry, to understand which cell populations are actively responding to a specific stimulus []. This information is valuable in studies on cell signaling pathways, wound healing, and cancer development [, ].

  • Model for Cancer Research

    CPhos itself is a chemotherapy drug used to treat various cancers []. Due to its ability to kill cancer cells, researchers utilize CPhos to induce tumor models in animals. By administering CPhos to animals, scientists can create a controlled environment to study cancer progression, test the efficacy of new anti-cancer drugs, and investigate mechanisms of resistance [].

  • Immunosuppressant

    CPhos has immunosuppressive properties, meaning it can suppress the immune system []. This characteristic makes it a valuable tool in research on autoimmune diseases like arthritis and inflammatory bowel disease. By treating animal models with CPhos, researchers can investigate the role of the immune system in these diseases and test the effectiveness of new immunosuppressive therapies [].

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Wikipedia

CPhos

Dates

Modify: 2023-08-15

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